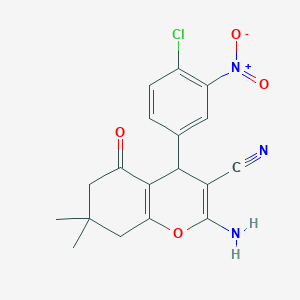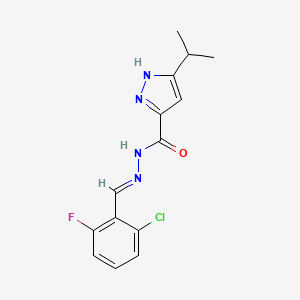![molecular formula C25H19Cl3N2O B11671624 9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11671624.png)
9-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazépine-6-(3,4-dichlorophényl)-9-(4-chlorophényl) est un composé organique complexe appartenant à la classe des benzodiazépines. Les benzodiazépines sont connues pour leur large éventail d’applications, en particulier dans le domaine de la médecine comme anxiolytiques, sédatifs et relaxants musculaires. Ce composé particulier, en raison de sa structure unique, a suscité l’intérêt dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazépine-6-(3,4-dichlorophényl)-9-(4-chlorophényl) implique généralement des réactions organiques en plusieurs étapes. Le processus commence souvent par la préparation de la structure de base de la benzodiazépine, suivie par l’introduction des groupes chlorophényles par des réactions de substitution. Les réactifs couramment utilisés incluent les composés aromatiques chlorés et divers catalyseurs pour faciliter les réactions.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé impliquerait probablement des techniques de synthèse organique à grande échelle. Cela inclut l’utilisation de réacteurs à flux continu pour assurer des conditions de réaction constantes et des rendements élevés. Le processus incorporerait également des étapes de purification telles que la recristallisation et la chromatographie pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du noyau benzodiazépine, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes chlorophényles, en les convertissant potentiellement en formes moins réactives.
Réactifs et conditions communs
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Hydrure d’aluminium et de lithium, borohydrure de sodium.
Catalyseurs : Palladium sur carbone, oxyde de platine.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés du composé d’origine, chacun présentant potentiellement des propriétés pharmacologiques différentes.
Applications de recherche scientifique
Chimie
En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des benzodiazépines dans différentes conditions chimiques.
Biologie
Biologiquement, le composé est intéressant en raison de ses interactions potentielles avec diverses cibles biologiques. Les études se concentrent souvent sur son affinité de liaison aux récepteurs du système nerveux central.
Médecine
En médecine, la recherche est axée sur son utilisation potentielle comme agent thérapeutique. Sa structure suggère qu’il pourrait avoir des applications similaires à celles d’autres benzodiazépines, telles que le traitement de l’anxiété et de l’insomnie.
Industrie
Industriellement, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans la synthèse de molécules plus complexes.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific chemical and physical properties.
Mécanisme D'action
Le mécanisme d’action de la 7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazépine-6-(3,4-dichlorophényl)-9-(4-chlorophényl) implique son interaction avec les récepteurs de l’acide gamma-aminobutyrique (GABA) dans le cerveau. En se liant à ces récepteurs, il renforce les effets inhibiteurs du GABA, ce qui conduit à un effet calmant sur le système nerveux. Ce mécanisme est similaire à celui d’autres benzodiazépines, connues pour leurs propriétés sédatives et anxiolytiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Diazépam : Une autre benzodiazépine ayant des propriétés anxiolytiques similaires.
Lorazépam : Connu pour ses forts effets sédatifs.
Clonazepam : Utilisé principalement pour ses propriétés anticonvulsivantes.
Unicité
Ce qui distingue la 7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazépine-6-(3,4-dichlorophényl)-9-(4-chlorophényl) est son motif de substitution spécifique sur le noyau benzodiazépine. La présence de plusieurs groupes chlorophényles peut conférer des propriétés pharmacocinétiques et pharmacodynamiques uniques, ce qui en fait un composé intéressant pour des recherches supplémentaires.
Propriétés
Formule moléculaire |
C25H19Cl3N2O |
|---|---|
Poids moléculaire |
469.8 g/mol |
Nom IUPAC |
9-(4-chlorophenyl)-6-(3,4-dichlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H19Cl3N2O/c26-17-8-5-14(6-9-17)16-12-22-24(23(31)13-16)25(15-7-10-18(27)19(28)11-15)30-21-4-2-1-3-20(21)29-22/h1-11,16,25,29-30H,12-13H2 |
Clé InChI |
BZQIHFFZGNWTKN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11671550.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11671563.png)
![4-{(E)-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11671564.png)
![Ethyl 3,3-diethyl-1-{[(phenylcarbonyl)carbamothioyl]amino}-3,4-dihydronaphthalene-2-carboxylate](/img/structure/B11671574.png)
![(5Z)-3-benzyl-5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11671580.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671582.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11671588.png)
![N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B11671590.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11671596.png)
![2-[(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11671603.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11671615.png)
![N'-[(E)-[4-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide](/img/structure/B11671627.png)
